ethyl 4-[(2,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[(2,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate is a useful research compound. Its molecular formula is C14H18Cl2N2O4S and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.0364336 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Derivatization in Liquid Chromatography
A new sulfonate reagent, closely related to ethyl 4-[(2,4-dichlorobenzyl)sulfonyl]-1-piperazinecarboxylate, was synthesized for analytical derivatization in liquid chromatography. This reagent, designed for sensitive detection after tagging to an analyte, showcases the utility of substituted piperazine derivatives in enhancing chromatographic analyses. The derivatization leads to compounds that can be easily detected using fluorometric methods, with the excess reagent removed by acid treatment, thus facilitating accurate and sensitive analysis (Wu et al., 1997).
Antimicrobial Activity
Bifunctional sulfonamide-amide derivatives, including those structurally related to this compound, demonstrate significant in vitro antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents. The synthesis approach and the resultant antimicrobial efficacy underscore the importance of chemical modifications in piperazine derivatives for enhancing biological activity (Abbavaram & Reddyvari, 2013).
Synthesis and Characterization of Anticancer Agents
The synthesis of propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole nucleus from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate showcases the application of piperazine derivatives in developing potential anticancer agents. This research demonstrates the methodological advancements in synthesizing compounds with significant anticancer activities, suggesting the role of such derivatives in cancer therapy (Rehman et al., 2018).
Electrophysiological Evaluation of 5-HT1A Receptor Agonists
The study on substituted piperazine-ethyl-amide derivatives, including those structurally akin to this compound, has revealed their potential as 5-HT1A receptor agonists. Electrophysiological experiments indicated that these compounds inhibit the activity of rat dorsal raphe serotonergic neurons, providing insights into their mechanism of action and therapeutic potential in treating disorders related to the serotonergic system (Dilly et al., 2011).
Properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methylsulfonyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O4S/c1-2-22-14(19)17-5-7-18(8-6-17)23(20,21)10-11-3-4-12(15)9-13(11)16/h3-4,9H,2,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRCWWNUIYDPHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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